molecular formula C13H24N2O4 B1508352 Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate CAS No. 956460-98-3

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

Cat. No. B1508352
CAS RN: 956460-98-3
M. Wt: 272.34 g/mol
InChI Key: BKQVCPZQSRJEJC-UHFFFAOYSA-N
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Description

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a chemical compound used as a reagent in the synthesis of various derivatives. It has been used in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as sodium channel blockers to treat stroke patients . It has also been used as a reagent to prepare inhibitors of tumor necrosis factor alpha-converting enzyme .


Synthesis Analysis

The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate involves several steps. An efficient and convenient method for the synthesis of 4-differently substituted-4-aminopiperidine derivatives was described, employing isonipecotate as a starting material and Curtius rearrangement as a key step .


Molecular Structure Analysis

The molecular formula of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is C13H24N2O4 . The InChI code is 1S/C13H24N2O4/c1-5-18-10(16)13(6-8-14-9-7-13)15-11(17)19-12(2,3)4/h14H,5-9H2,1-4H3,(H,15,17) .


Chemical Reactions Analysis

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate has been involved in various chemical reactions. For instance, it has been used as a substrate in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides leading to, for example, 4-pyridylpiperidinyl esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate include a molecular weight of 272.34 . It is advised to be stored under inert gas (nitrogen or Argon) at 2–8 °C . The compound has a density of 1.10±0.1 g/cm3 (Predicted) .

Safety and Hazards

The safety data sheet advises to avoid dust formation and breathing vapors, mist, or gas. It is recommended to use suitable protective clothing and ensure adequate ventilation .

properties

IUPAC Name

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-10(16)13(6-8-14-9-7-13)15-11(17)19-12(2,3)4/h14H,5-9H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQVCPZQSRJEJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731119
Record name Ethyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956460-98-3
Record name Ethyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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